3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid
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Overview
Description
3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their significant biological activities and have been widely studied in drug molecules . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminopyridazine with ethyl bromopyruvate, followed by fluorination using selectfluor as a fluorine source . The reaction conditions are optimized to achieve high yields, with typical conditions being a reaction time of 3 hours at 30°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds . This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H4FN3O2 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
3-fluoroimidazo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-3-9-6-2-1-4(7(12)13)10-11(5)6/h1-3H,(H,12,13) |
InChI Key |
OJLLXEKLQRSWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(=O)O)F |
Origin of Product |
United States |
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